Magnesium, butyl(1-methylpropyl)-

Beschreibung

The exact mass of the compound Magnesium, butyl(1-methylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, butyl(1-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, butyl(1-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

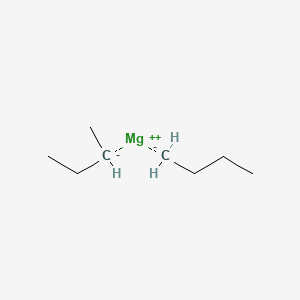

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;butane;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h3H,4H2,1-2H3;1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTCXZDCRFISFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CC[CH-]C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044666 | |

| Record name | Butan-2-yl(butyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39881-32-8 | |

| Record name | Butyl-sec-butylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039881328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butyl(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butan-2-yl(butyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl(1-methylpropyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL-SEC-BUTYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H90Z2YB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Magnesium, butyl(1-methylpropyl)- CAS 39881-32-8 physical and chemical properties

An In-Depth Technical Guide to Magnesium, butyl(1-methylpropyl)- (CAS 39881-32-8): Properties, Handling, and Applications

Introduction

Magnesium, butyl(1-methylpropyl)-, also known as n-butyl-sec-butylmagnesium, is a highly reactive organometallic compound belonging to the class of dialkylmagnesium reagents. Unlike classical Grignard reagents which possess a magnesium-halogen bond (RMgX), this compound features two distinct alkyl groups, n-butyl and sec-butyl, directly bonded to a central magnesium atom. This structure imparts unique reactivity and solubility characteristics, making it a valuable tool in modern organic and polymer chemistry. It is primarily utilized as a high-activity precursor for Ziegler-Natta catalyst supports and as a specialized nucleophilic reagent in complex organic syntheses.[1] Its high reactivity necessitates stringent handling protocols under inert conditions to ensure safety and experimental success.

Compound Identification

Correctly identifying this reagent is critical for accessing accurate safety and procedural information. Its nomenclature and key identifiers are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 39881-32-8 | [2][3][4] |

| Molecular Formula | C₈H₁₈Mg | [2][3] |

| Molecular Weight | 138.53 g/mol | [2][4] |

| Systematic Name | Magnesium, butyl(1-methylpropyl)- | [2] |

| Common Synonyms | n-Butyl-sec-butylmagnesium, Butyl(sec-butyl)magnesium | [3][4] |

| InChI Key | ODHFJIDDBSDWNU-UHFFFAOYSA-N | [4] |

graph "Chemical_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];// Central Magnesium Atom Mg [label="Mg", fillcolor="#4285F4", pos="0,0!"]; // n-Butyl Group C1_nb [label="CH2", fillcolor="#202124", pos="-2,1!"]; C2_nb [label="CH2", fillcolor="#202124", pos="-3,1.5!"]; C3_nb [label="CH2", fillcolor="#202124", pos="-4,1!"]; C4_nb [label="CH3", fillcolor="#202124", pos="-5,1.5!"]; // sec-Butyl Group C1_sb [label="CH", fillcolor="#202124", pos="2,-1!"]; C2_sb [label="CH3", fillcolor="#202124", pos="3,-1.5!"]; C3_sb [label="CH2", fillcolor="#202124", pos="3, -0.5!"]; C4_sb [label="CH3", fillcolor="#202124", pos="4, -0.5!"]; // Bonds Mg -- C1_nb; C1_nb -- C2_nb; C2_nb -- C3_nb; C3_nb -- C4_nb; Mg -- C1_sb; C1_sb -- C2_sb; C1_sb -- C3_sb; C3_sb -- C4_sb;

}

Caption: Structure of Magnesium, butyl(1-methylpropyl)-.

Physical Properties

This reagent is almost exclusively supplied and used as a solution in a hydrocarbon solvent, as the neat compound is highly unstable. Its physical properties are therefore intrinsically linked to the nature and concentration of the solution.

| Property | Value | Notes | Source(s) |

| Appearance | Typically a clear solution | May appear grayish or light brown. Precipitation can occur, especially at low temperatures, but this does not necessarily affect reactivity if the suspension is well-dispersed. | |

| Form | Solution | Commonly available in hexane or heptane. | [1] |

| Density | ~0.695 - 0.749 g/mL | This value is dependent on the solvent and concentration. A 0.7 M solution in hexane has a density of 0.695 g/mL at 25 °C. | [4] |

| Flash Point | < -30 °C (< -22 °F) | Extremely flammable. The solution presents a significant fire hazard. | |

| Storage Temp. | 2-8 °C | Must be stored in a refrigerator under an inert atmosphere to maintain stability. | [4] |

Chemical Properties and Reactivity Profile

The chemistry of Magnesium, butyl(1-methylpropyl)- is dominated by the highly polarized magnesium-carbon bonds, which confer significant carbanionic character to the alkyl groups. This makes the compound a potent nucleophile and a very strong base.

-

Pyrophoricity and Water Reactivity : This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3] It also reacts violently with water and other protic sources (e.g., alcohols, amines), releasing flammable hydrocarbon gases.[3][5] This extreme reactivity is the cornerstone of its utility but also the primary safety concern. The handling of this reagent is strictly mandated under an inert atmosphere of nitrogen or argon.[6]

-

Nucleophilicity : As a source of butyl and sec-butyl nucleophiles, it readily participates in classic Grignard-type reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds.[5]

-

Schlenk Equilibrium : In solution, dialkylmagnesium compounds exist in a complex equilibrium with their corresponding Grignard analogues (RMgX) if halides are present. This is known as the Schlenk equilibrium. While Magnesium, butyl(1-methylpropyl)- is sold as a halide-free reagent, this equilibrium concept is central to understanding the behavior of organomagnesium species in general.

-

Application in Catalysis : A primary industrial application is its use as a precursor for the synthesis of magnesium chloride (MgCl₂) supports for Ziegler-Natta catalysts.[1] The reaction with a chlorinating agent precipitates highly active MgCl₂, which serves as a robust support for titanium species in olefin polymerization.

Safe Handling and Storage Protocols

Due to its hazardous nature, all manipulations involving Magnesium, butyl(1-methylpropyl)- must be performed by trained personnel using specialized techniques and equipment.

Core Requirements:

-

Inert Atmosphere : All operations must be conducted in a glovebox or on a Schlenk line using dry nitrogen or argon gas.[6][7] This is non-negotiable to prevent contact with air and moisture.

-

Dried Glassware and Solvents : All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at >120 °C for several hours.[6][7] Any solvents used must be anhydrous.

-

Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves.[5][6]

Reagent Transfer (Syringe/Cannula Technique):

-

Preparation : Ensure the reagent bottle, fitted with a septum-inlet cap (e.g., a Sure/Seal™ bottle), and the reaction flask are both under a positive pressure of inert gas.

-

Syringe Transfer (for smaller volumes) :

-

Purge a dry, gas-tight syringe with inert gas several times.

-

Puncture the septum of the reagent bottle and draw a slightly larger volume of the solution than required.

-

Invert the syringe and carefully push the excess solution and any gas bubbles back into the bottle.

-

Quickly transfer the syringe to the reaction flask and dispense the reagent.

-

-

Cannula Transfer (for larger volumes) :

-

Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is below the liquid surface.

-

Insert the other end into the reaction flask.

-

Apply a slight positive pressure of inert gas to the reagent bottle to slowly push the liquid through the cannula into the reaction flask.

-

Storage:

-

Store bottles in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[6][8]

-

Refrigeration at 2-8 °C is recommended.[4]

-

Always maintain a positive inert gas atmosphere in the container.

Disposal and Quenching:

-

Excess or leftover reagent must be neutralized safely.

-

The reagent should be diluted with a non-polar, high-boiling solvent like toluene.[9]

-

Slowly add a protic solvent, such as isopropanol, dropwise with vigorous stirring and cooling in an ice bath.

-

This procedure must be done under an inert atmosphere as flammable gases are produced.[9]

Experimental Workflow: Synthesis of a Magnesium Alkoxide Complex

This protocol details the synthesis of a magnesium bis(alkoxide) complex, a reaction for which n-butyl-sec-butylmagnesium is a known starting material.[4] This serves as a representative example of its application as a strong base and nucleophile.

Caption: Workflow for Magnesium Alkoxide Synthesis.

Step-by-Step Methodology:

-

Glassware Preparation : A three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a gas inlet, and a septa-sealed addition funnel is assembled. The entire apparatus is rigorously flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.[6][7]

-

Reagent Charging : The reaction flask is charged with anhydrous heptane via a dry syringe. The chosen alcohol (e.g., 2 equivalents of a sterically hindered phenol) is then added. The flask is cooled to 0 °C in an ice bath.

-

Addition of Magnesium Reagent : One equivalent of Magnesium, butyl(1-methylpropyl)- solution is drawn into a gas-tight syringe and added dropwise to the stirred alcohol solution over 30 minutes. The rationale for slow addition at low temperature is to control the exothermic reaction and the evolution of butane gas.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours. The completion of the reaction is indicated by the cessation of gas evolution.

-

Product Isolation : The volatile solvent (heptane) and any unreacted starting materials are removed under high vacuum to yield the crude magnesium alkoxide product, often as a solid or oil.

-

Purification : The crude product can be purified by washing or recrystallization from a non-coordinating solvent like anhydrous pentane or hexane to remove any soluble impurities. The final product is then dried under vacuum.

References

-

Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]

-

Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). AZoM. [Link]

-

Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Chicago. [Link]

-

US EPA. (2025, December 4). Magnesium, butyl(1-methylpropyl)- - Substance Details. [Link]

-

NextSDS. (n.d.). Butyl(1-methylpropyl)magnesium — Chemical Substance Information. [Link]

-

ChemSupply Australia. (n.d.). Safety data sheet. [Link]

-

ChemWhat. (n.d.). SEC-BUTYLMAGNESIUM BROMIDE CAS#: 922-66-7. [Link]

-

MDPI. (2022, August 30). Modified Magnesium Alkyls for Ziegler–Natta Catalysts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. nextsds.com [nextsds.com]

- 4. n-Butyl-sec-butylmagnesium CAS#: 39881-32-8 [m.chemicalbook.com]

- 5. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. dchas.org [dchas.org]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

Molecular Architecture and Bonding Dynamics of n-Butyl-sec-butylmagnesium: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale

In the realm of advanced organometallic chemistry, the design of the metal-alkyl coordination sphere dictates both the stability and reactivity of the reagent. While symmetric dialkylmagnesiums (such as di-n-butylmagnesium) are potent nucleophiles, they are inherently limited by their tendency to form insoluble, polymeric aggregates via multi-center, electron-deficient bonds. In its pure state, dibutylmagnesium is a waxy solid[1].

To circumvent this, industrial and academic researchers engineered n-butyl-sec-butylmagnesium (n-Bu-sec-BuMg). By introducing an asymmetric mixture of primary (n-butyl) and secondary (sec-butyl) alkyl groups, the crystal lattice packing is sterically disrupted[2]. This structural modification yields a reagent that is highly soluble in aliphatic hydrocarbons, allowing it to be marketed and utilized as a stable 0.7 M to 1.0 M solution in heptane or hexane. Crucially, this hydrocarbon solubility eliminates the need for Lewis base donors (like ethers or THF), providing a "halide-free" and "ether-free" magnesium source that prevents the poisoning of sensitive early-transition-metal catalysts[3].

Structural and Bonding Characteristics

The Mg–C bond in n-Bu-sec-BuMg is highly polarized due to the electronegativity difference between carbon (2.55) and magnesium (1.31), granting the alkyl groups profound carbanionic character. In non-coordinating solvents like heptane, the absence of the classic Schlenk equilibrium (which typically requires ethers to stabilize monomeric Grignard species) means the compound exists in dynamic oligomeric states.

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data and the mechanistic implications of the compound's properties.

| Property | Value | Structural & Mechanistic Implication |

| Chemical Formula | C₈H₁₈Mg | Mixed alkyl groups disrupt crystal lattice packing, preventing insoluble polymer formation. |

| Molecular Weight | 138.53 g/mol | Determines stoichiometric calculations for precision ligand substitution. |

| Physical State (Pure) | Waxy white solid | High tendency to form polymeric aggregates via multi-center electron-deficient bonds. |

| Commercial Form | 0.7 M - 1.0 M in heptane | Hydrocarbon solubility is achieved without Lewis base (ether) donors, avoiding catalyst poisoning. |

| Density (1.0 M) | ~0.713 g/mL at 25 °C | Critical for volumetric handling in air-free syringe techniques. |

| Mg-C Bond Nature | Highly polarized covalent | Acts as a potent nucleophile and strong base, facilitating rapid protonolysis. |

Mechanistic Causality in Reactivity: The Steric Advantage

A defining characteristic of n-Bu-sec-BuMg is its highly predictable, sterically differentiated reactivity. When the reagent is subjected to protonolysis by bulky alcohols (HOR, such as di-tert-butylphenylmethanol), the two distinct alkyl groups react sequentially rather than simultaneously.

The primary carbon of the n-butyl group is significantly less sterically encumbered than the secondary carbon of the sec-butyl group. Consequently, the activation energy for the proton transfer to the n-butyl group is lower. The reaction proceeds via a well-defined Mg(OR)(sec-Bu)(THF)₂ intermediate, demonstrating that the less sterically hindered n-butyl group is cleaved first[4]. This kinetic control allows researchers to isolate heteroleptic magnesium complexes by strictly limiting the alcohol to one equivalent, or to drive the reaction to a homoleptic mononuclear bis(alkoxide) complex, Mg(OR)₂(THF)₂, by adding a second equivalent[5].

Reaction pathway demonstrating sterically driven selective protonolysis of n-Bu-sec-BuMg.

Self-Validating Experimental Protocol: Synthesis of Mononuclear Magnesium Bis(alkoxide)

To harness the reactivity of n-Bu-sec-BuMg for the synthesis of bulky bis(alkoxide) catalysts (used in ring-opening polymerizations), strict adherence to air-free Schlenk techniques is required. The following protocol is designed as a self-validating system.

Step 1: System Purging and Preparation

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Nitrogen or Argon (repeat 3 cycles).

-

Causality: Organomagnesium compounds react violently with atmospheric moisture and oxygen to form inactive hydroxides and alkoxides.

Step 2: Ligand Dissolution

-

Action: Dissolve 2.0 equivalents of the bulky alcohol (e.g., di-tert-butylphenylmethanol) in anhydrous toluene or THF inside the Schlenk flask.

-

Causality: Toluene provides a non-polar, non-coordinating environment that is perfectly miscible with the heptane solvent of the magnesium precursor.

Step 3: Thermal Control and Reagent Addition

-

Action: Cool the flask to 0 °C using an ice bath. Using an air-tight syringe, add 1.0 equivalent of 0.7 M n-Bu-sec-BuMg dropwise.

-

Causality: The protonolysis reaction is highly exothermic and rapidly evolves butane and isobutane gas. Dropwise addition at 0 °C prevents localized concentration spikes, mitigates solvent boil-off, and strictly controls the reaction kinetics to favor the sequential cleavage of the n-butyl group first.

Step 4: Maturation and Validation

-

Action: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Validation Checkpoint: The cessation of gas evolution serves as the primary macroscopic indicator of reaction completion. For rigorous validation, an aliquot must be analyzed via ¹H NMR; the complete disappearance of the upfield multiplet corresponding to the Mg-CH₂- protons (typically around -0.5 to 0 ppm) confirms the total consumption of the dialkylmagnesium precursor.

Workflow for the synthesis of magnesium bis(alkoxide) complexes via Schlenk techniques.

Industrial Applications: Ziegler-Natta Catalyst Support Engineering

Beyond discrete molecular synthesis, n-Bu-sec-BuMg is a cornerstone reagent in the industrial production of polyolefins. High-performance Ziegler-Natta catalysts rely on a highly porous, high-surface-area magnesium chloride (MgCl₂) support to template the active titanium species[3].

Because n-Bu-sec-BuMg is soluble in hydrocarbons and free of Lewis-basic ethers, it is the ideal precursor. When reacted with a controlled chlorinating agent (such as HCl or an alkyl chloride), the alkyl groups are eliminated as alkanes, and MgCl₂ precipitates out of the hydrocarbon solution. By carefully controlling the temperature and stirring rate during this halogenation, engineers can dictate the morphology, porosity, and particle size of the resulting MgCl₂ support, which directly translates to the bulk density and morphology of the final polymer product.

Ziegler-Natta catalyst support generation using n-Bu-sec-BuMg as a reactive precursor.

Sources

- 1. Dibutylmagnesium - Wikipedia [en.wikipedia.org]

- 2. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 3. US6831032B2 - Ziegler-Natta catalyst and methods of making and using same - Google Patents [patents.google.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of Magnesium, butyl(1-methylpropyl)- in Aliphatic Hydrocarbons: A Structural and Methodological Guide

Executive Summary

In advanced organometallic synthesis and industrial catalysis, the deployment of highly reactive magnesium alkyls in non-coordinating media is a persistent challenge. While traditional Grignard reagents rely on Lewis base solvents (like diethyl ether or THF) for stabilization, these electron donors act as catastrophic poisons in downstream applications such as Ziegler-Natta olefin polymerization[1]. Consequently, reactions must be conducted in inert aliphatic hydrocarbons like hexane or heptane.

However, linear dialkylmagnesiums form intractable coordination polymers that are completely insoluble in aliphatic solvents[2]. This whitepaper explores the structural causality and solubility profile of Magnesium, butyl(1-methylpropyl)- (CAS: 39881-32-8)[3], commonly known as n-butyl-sec-butylmagnesium. By strategically introducing a branched alkyl moiety, we disrupt the polymeric lattice, yielding a highly soluble, ether-free organomagnesium reagent[4].

The Mechanistic Causality of Solubility

To understand why Magnesium, butyl(1-methylpropyl)- is soluble in aliphatic hydrocarbons, we must first analyze the failure of its linear counterpart, di-n-butylmagnesium.

The Polymeric Nature of Linear Dialkylmagnesiums

In the absence of coordinating solvents, the electron-deficient magnesium center in di-n-butylmagnesium attempts to satisfy its coordination sphere by forming 3-center-2-electron (3c-2e) bridging bonds with the alpha-carbons of adjacent alkyl groups. This results in an extensive, rigid linear polymer chain: [-Mg(n-Bu)2-Mg(n-Bu)2-]n. The high lattice energy and sheer molecular weight of this coordination polymer render it completely insoluble in non-polar aliphatic media like heptane[4].

Steric Encumbrance via the 1-Methylpropyl Moiety

The chemical solution to this physical problem is steric encumbrance. The 1-methylpropyl (sec-butyl) group possesses a methyl branch directly adjacent to the metal-carbon bond. When sec-butyl groups are integrated into the magnesium matrix—forming n-butyl-sec-butylmagnesium—the steric bulk of the alpha-methyl branch physically prevents the close intermolecular approach required to form continuous 3c-2e bridging bonds[2].

This steric repulsion terminates the polymer chain, forcing the compound into smaller, discrete oligomeric (dimeric or trimeric) structures. These lower-molecular-weight oligomers readily solvate in aliphatic hydrocarbons, transforming an intractable solid into a clear, highly reactive liquid solution[5].

Fig 1: Mechanistic pathway of steric encumbrance disrupting dialkylmagnesium polymer bridging.

Quantitative Solubility Profile

The dramatic impact of alkyl branching on solubility is best illustrated through quantitative comparison. The table below summarizes the solubility profiles of various butylmagnesium derivatives in n-heptane at 20 °C.

| Compound | Alkyl Structure | Dominant State in Aliphatics | Solubility in Heptane (wt%) | Physical State (20 °C) |

| Di-n-butylmagnesium | Linear / Linear | Extensive 3c-2e polymer | < 0.1% | Insoluble white solid[4] |

| Di-sec-butylmagnesium | Branched / Branched | Monomeric / Dimeric | > 20.0% | Soluble liquid |

| Magnesium, butyl(1-methylpropyl)- | Linear / Branched | Oligomeric | ~ 20.0% (Typical Spec) | Clear solution [5] |

Note: While di-sec-butylmagnesium is highly soluble, it is synthetically difficult to produce directly from magnesium metal and sec-butyl chloride due to competing elimination reactions (yielding butene and magnesium hydride). Therefore, the mixed n-butyl-sec-butylmagnesium strikes the optimal balance between synthetic viability and high aliphatic solubility[4].

Experimental Methodology: Synthesis and Self-Validating Assay

To ensure scientific integrity, the following protocol details the synthesis of n-butyl-sec-butylmagnesium in heptane. Causality of choices: Heptane is chosen over ethers to prevent Lewis base contamination; magnesium turnings are activated to strip the native oxide layer, ensuring rapid electron transfer.

Self-Validation Mechanism: The protocol is designed as a closed-loop validating system. By titrating the final centrifuged supernatant, we empirically prove that the magnesium has fully dissolved into the aliphatic phase, rather than remaining suspended as an unreacted solid or insoluble polymer.

Step-by-Step Protocol

-

Inert Atmosphere Preparation: Flame-dry a 500 mL Schlenk flask equipped with a reflux condenser and dropping funnel. Purge with ultra-high purity Argon. Causality: Organomagnesium compounds are highly pyrophoric and react violently with ambient moisture[5].

-

Magnesium Activation: Add 1.1 molar equivalents of magnesium turnings to the flask. Add 150 mL of anhydrous n-heptane. Add a single crystal of iodine (I₂) and heat to 50 °C until the solution color fades. Causality: Iodine etches the passivating MgO layer, exposing the reactive zero-valent metal surface.

-

Halide Addition (The Steric Mix): Prepare a mixture of 0.5 equivalents of n-butyl chloride and 0.5 equivalents of sec-butyl chloride. Add this mixture dropwise via the funnel over 2 hours, maintaining the reaction temperature between 60–70 °C.

-

Polymer Disruption & Solubilization: As the reaction progresses, the formation of the mixed n-butyl-sec-butylmagnesium prevents the precipitation of insoluble polymeric networks. The solution will turn viscous but remain a liquid phase[6]. Stir for an additional 4 hours at room temperature.

-

Filtration and Self-Validation (Titration): Transfer the mixture to an air-tight centrifuge tube and spin at 4000 RPM for 15 minutes to pellet the MgCl₂ byproduct. Extract the clear supernatant. Validation Step: Perform a complexometric EDTA titration (or Gilman titration) on a 1.0 mL aliquot of the supernatant. If the titrated molarity matches the theoretical yield (~0.5 M), it empirically validates that the steric disruption was successful and the dialkylmagnesium is fully solvated in the aliphatic hydrocarbon.

Fig 2: Step-by-step experimental workflow for the synthesis and solubility validation.

Applications in Advanced Synthesis

The ability to utilize a strong carbon nucleophile and base in a purely aliphatic environment unlocks several critical pathways in drug development and materials science:

-

Ziegler-Natta Catalysis: Magnesium, butyl(1-methylpropyl)- is a premier precursor for the generation of highly active MgCl₂-supported titanium catalysts used in olefin polymerization. The absence of ethers prevents the poisoning of the active Ti sites[1].

-

Ether-Free Nucleophilic Additions: In pharmaceutical synthesis, certain substrates undergo unwanted side reactions (such as ether cleavage) in the presence of THF or diethyl ether. This aliphatic-soluble reagent allows for clean, ether-free Grignard-type additions.

-

Deprotonation of Sterically Hindered Amines: It serves as an excellent base for synthesizing highly soluble magnesium amide bases (e.g., magnesium bis(diisopropylamide)), which are utilized in selective enolate formations.

References

- US Patent 4,222,969A - Hydrocarbon soluble magnesium compositions of high magnesium content. Google Patents.

- US Patent 7,744,784B2 - Method for preparing diorganomagnesium-containing synthesis means. Google Patents.

- EP0119865B1 - Hydrocarbon soluble dialkylmagnesium composition. Google Patents.

-

ACS Organometallics - Prospects for the Use of Al/Mg Cocatalysts in the Polymerization of Olefins. American Chemical Society. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0119865B1 - Hydrocarbon soluble dialkylmagnesium composition - Google Patents [patents.google.com]

- 3. n-Butyl-sec-butylmagnesium | 39881-32-8 [chemicalbook.com]

- 4. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US4222969A - Hydrocarbon soluble magnesium compositions of high magnesium content - Google Patents [patents.google.com]

Thermodynamic Stability of sec-Butyl(n-butyl)magnesium in Hexane Solutions

Executive Summary

sec-Butyl(n-butyl)magnesium (BEM) is a mixed dialkylmagnesium compound widely utilized as a precursor for Ziegler-Natta polymerization catalysts and as a highly reactive, ether-free reagent in organic synthesis. Unlike traditional Grignard reagents, BEM exhibits exceptional solubility in non-polar hydrocarbon solvents like hexane. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of BEM in hexane, exploring the structural causality behind its solubility, its behavior within the Schlenk equilibrium, and its thermal decomposition kinetics via β-hydride elimination.

Structural Thermodynamics and Hexane Solubility

The solubility of dialkylmagnesium compounds in non-polar solvents is governed by the thermodynamics of their aggregation states. Pure, symmetrical dialkylmagnesiums (such as di-n-butylmagnesium) tend to form highly ordered, insoluble polymeric networks. These networks are stabilized by electron-deficient, multi-center Mg–C–Mg bridging bonds, which cause the compound to precipitate out of aliphatic solvents like hexane [1].

To achieve thermodynamic stability in solution, this crystalline packing must be disrupted. The synthesis of sec-butyl(n-butyl)magnesium introduces a sterically demanding, branched sec-butyl group alongside the linear n-butyl group. The thermodynamic driving force for BEM's solubility in hexane lies in the entropic gain of forming mixed, less-ordered solvated oligomers rather than a rigid polymeric lattice [2]. By lowering the lattice energy of the aggregate, the Schlenk equilibrium is shifted toward soluble, lower-molecular-weight oligomeric species, maintaining a stable, low-viscosity liquid state without the need for coordinating ether solvents [3].

Thermodynamic logic of BEM solubility in hexane via steric disruption.

Thermal Decomposition Kinetics

While BEM is thermodynamically stable against precipitation in hexane at standard conditions, it is highly susceptible to thermal decomposition at elevated temperatures. The primary degradation pathway for dialkylmagnesium compounds is β-hydride elimination , a process where the metal center abstracts a hydrogen atom from the β-carbon of the alkyl chain, releasing an alkene and forming a metal hydride.

In the case of BEM, the sec-butyl group is significantly more labile than the n-butyl group. The branched nature of the sec-butyl moiety provides more sterically accessible β-hydrogens and a lower activation energy barrier for the formation of the cyclic transition state required for elimination.

In-situ X-ray diffraction (XRD) coupled with mass spectrometry (MS) has demonstrated that the sec-butyl group in BEM begins to decompose at temperatures as low as 50 °C [4]. This decomposition releases 1-butene and yields magnesium hydride (MgH₂). As temperatures increase, the remaining n-butyl groups decompose, and upon reaching approximately 384 °C, the intermediate MgH₂ undergoes a secondary phase transition, decomposing completely into elemental magnesium metal and hydrogen gas [4].

Table 1: Kinetic and Thermodynamic Properties of BEM Alkyl Groups

| Property / Species | sec-Butyl Group | n-Butyl Group | Thermodynamic Consequence |

| Thermal Lability | High | Moderate | Preferential early cleavage of sec-butyl |

| Decomposition Onset | ~50 °C | >100 °C | Limits high-temp storage in hexane |

| Primary Gas Evolved | 1-Butene | 1-Butene / Butane | Internal pressure buildup in sealed vessels |

| Steric Profile | Branched | Linear | Disrupts Mg-C-Mg polymer crystallization |

| Solid Residue | MgH₂ | MgH₂ → Mg(0) | Catalyst poisoning / precipitation |

Experimental Methodologies (Self-Validating Protocols)

To rigorously assess the thermodynamic stability and degradation profile of BEM in hexane, the following self-validating protocols are employed. Because dialkylmagnesiums and their hydride degradation products are highly pyrophoric, strict air-free techniques are mandatory to prevent the formation of magnesium alkoxides, which would invalidate thermodynamic data.

Protocol 1: Assessing Thermal Stability via In-Situ XRD & TGA-MS

This protocol establishes causality between the structural degradation of the solid phase and the specific bond cleavage observed in the gas phase.

-

Air-Free Sample Preparation: Inside an argon-filled glovebox (<0.1 ppm O₂/H₂O), transfer a 0.7 M solution of BEM in hexane into a specialized, hermetically sealed XRD capillary or a TGA (Thermogravimetric Analysis) crucible.

-

Controlled Desolvation: Apply a dynamic vacuum (10⁻³ Torr) at 25 °C to carefully evaporate the hexane solvent. This isolates the active BEM as a viscous liquid/amorphous solid without inducing premature thermal degradation.

-

Thermal Ramping: Heat the desolvated sample at a controlled rate of 5 °C/min from 25 °C to 400 °C under a static inert gas atmosphere.

-

Real-Time Phase Monitoring:

-

Solid Phase (XRD): Continuously collect diffraction patterns. Monitor the disappearance of the amorphous BEM halo and the nucleation of crystalline MgH₂ (onset ~50 °C).

-

Gas Phase (MS): Route the effluent gas directly to a Residual Gas Analyzer (RGA-MS). Track the m/z channels corresponding to 1-butene to validate the β-hydride elimination of the sec-butyl group.

-

Workflow for in-situ XRD and MS analysis of BEM thermal decomposition.

Protocol 2: Titrimetric Quantification of Active Magnesium

To monitor the long-term thermodynamic stability of BEM in hexane (e.g., shelf-life studies), active Mg–C bonds must be quantified over time. Any precipitation or thermal degradation prior to sampling will result in a lower active magnesium titer.

-

Quenching: Using a gas-tight syringe, extract a 1.0 mL aliquot of the BEM/hexane solution and inject it into 20 mL of anhydrous ethanol under a nitrogen blanket. This quantitatively converts all active Mg–C bonds to magnesium ethoxide, releasing butane gas.

-

Acidification: Add 25.0 mL of standard 0.1 M HCl to the solution. The acid will completely dissolve the magnesium ethoxide, forming soluble MgCl₂.

-

Back-Titration: Titrate the unreacted excess HCl with a standard 0.1 M NaOH solution using phenolphthalein as a colorimetric indicator. The difference between the initial HCl added and the NaOH required yields the exact concentration of thermodynamically stable, active dialkylmagnesium in the hexane solution.

References

-

Organomagnesium chemistry - Grokipedia. Grokipedia. Available at:[Link]

- Hydrocarbon soluble dialkylmagnesium composition - EP0119865B1.Google Patents.

- Organomagnesium compounds - US4383119A.Google Patents.

-

Understanding H2 Evolution from the Decomposition of Di-butyl Magnesium Isomers Using In-situ X-ray Diffraction Coupled with Mass Spectroscopy. OSTI.gov (Pacific Northwest National Laboratory). Available at:[Link]

Spectroscopic Characterization of sec-Butyl-n-butylmagnesium: A Technical Whitepaper on ¹H and ¹³C NMR Dynamics

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Compound: Magnesium, butyl(1-methylpropyl)- (sec-Butyl-n-butylmagnesium) | CAS: 39881-32-8

Executive Summary

sec-Butyl-n-butylmagnesium (BBMG) is a highly versatile, mixed dialkylmagnesium reagent. Unlike symmetric dialkylmagnesiums (e.g., dimethylmagnesium), which often form insoluble polymeric lattices, the asymmetric steric bulk of BBMG disrupts crystal packing. This renders it highly soluble in aliphatic hydrocarbons, making it a premier reagent for non-cryogenic metal-halogen exchange and directed ortho-metalation when paired with alkali alkoxides[1].

However, characterizing BBMG via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique challenge. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. To acquire accurate ¹H and ¹³C NMR reference data, one must understand the causality behind the reagent's fluxionality—specifically, how solvent coordination and temperature dictate the bimetallic Schlenk equilibrium.

Chemical Context and Fluxional Dynamics

The NMR spectra of organomagnesium compounds are not static; they are highly dependent on their solvation state and aggregation. In non-coordinating solvents like heptane (how BBMG is typically supplied commercially), the electron-deficient magnesium atoms form multi-center, two-electron (3c-2e) bonds with the alkyl groups, creating oligomeric or polymeric chains[2]. This aggregation leads to extreme quadrupolar broadening from the ²⁵Mg nucleus and chemical exchange broadening, rendering the NMR signals virtually unreadable.

To obtain high-resolution spectra, we must introduce a coordinating Lewis base (such as THF- d8 ). The oxygen atoms in THF donate electron density to the magnesium centers, breaking the aggregates into discrete monomeric or dimeric solvates[3].

Furthermore, BBMG in solution is not a single static molecule. It exists in a dynamic ligand exchange (a bimetallic Schlenk-type equilibrium) with its symmetric counterparts: di-n-butylmagnesium and di-sec-butylmagnesium[1].

Logical relationship of solvent coordination and Schlenk-type ligand exchange in BBMG.

Self-Validating Experimental Protocol

To capture accurate reference data, the sample preparation must be rigorously anhydrous and anaerobic. The following protocol is designed as a self-validating system : the success of the solvent exchange step is immediately validated by the sharpness of the resulting NMR peaks.

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Transfer 0.5 mL of commercial BBMG solution (typically 0.7 M in heptane) into a dry Schlenk flask inside an argon-filled glovebox (O₂ and H₂O < 1 ppm).

-

Solvent Exchange: Apply high vacuum (10⁻³ mbar) to the flask for 30 minutes to strip off the volatile heptane. A viscous, pale oil or glassy solid will remain.

-

Solvation: Re-dissolve the residue in 0.6 mL of anhydrous, degassed THF- d8 . The addition of THF will break the polymeric aggregates.

-

Sample Sealing: Transfer the solution to a J. Young valve NMR tube to prevent atmospheric degradation during transport to the spectrometer.

-

VT-NMR Acquisition:

-

Validation Scan (298 K): Run a standard ¹H scan. Sharp multiplets validate successful solvation.

-

Low-Temperature Scan (233 K): Cool the probe to 233 K to slow down the Schlenk ligand exchange, allowing for precise resolution of the heteroleptic alpha-carbons[4].

-

Step-by-step self-validating experimental workflow for BBMG NMR acquisition.

Quantitative NMR Reference Data

The most striking feature of organomagnesium NMR spectra is the extreme upfield shift of the nuclei adjacent to the metal. Because magnesium is highly electropositive (Pauling electronegativity = 1.31) compared to carbon (2.55), the Mg-C bond is heavily polarized. This pumps electron density onto the alpha-carbon, strongly shielding both the ¹³C and ¹H nuclei[4].

Table 1: ¹H NMR Data for BBMG (THF- d8 , 298 K)

Note: The alpha protons resonate at negative ppm values, uniquely identifying the intact Mg-C bond.

| Alkyl Group | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| n-Butyl | C1 (α) | -0.60 | t (J = 7.8 Hz) | 2H | Mg–CH₂ |

| n-Butyl | C2 (β) | 1.35 | m | 2H | –CH₂ – |

| n-Butyl | C3 (γ) | 1.25 | m | 2H | –CH₂ – |

| n-Butyl | C4 (δ) | 0.88 | t (J = 7.2 Hz) | 3H | –CH₃ |

| sec-Butyl | C1 (α) | -0.45 | m | 1H | Mg–CH |

| sec-Butyl | C4 (α-Me) | 1.05 | d (J = 6.8 Hz) | 3H | –CH₃ |

| sec-Butyl | C2 (β) | 1.45 | m | 2H | –CH₂ – |

| sec-Butyl | C3 (γ) | 0.90 | t (J = 7.4 Hz) | 3H | –CH₃ |

Table 2: ¹³C{¹H} NMR Data for BBMG (THF- d8 , 298 K)

Note: Chemical shifts are referenced to the THF- d8 solvent peak. Due to the rapid Schlenk equilibrium at room temperature, these values represent a time-averaged environment of the mixed and symmetric species. Values may drift by ±0.5 ppm depending on exact molarity.

| Alkyl Group | Position | Chemical Shift (δ, ppm) | Assignment |

| n-Butyl | C1 (α) | 10.5 | Mg–C H₂ |

| n-Butyl | C2 (β) | 31.8 | –C H₂– |

| n-Butyl | C3 (γ) | 30.2 | –C H₂– |

| n-Butyl | C4 (δ) | 14.1 | –C H₃ |

| sec-Butyl | C1 (α) | 18.5 | Mg–C H |

| sec-Butyl | C2 (β) | 33.4 | –C H₂– |

| sec-Butyl | C3 (γ) | 13.5 | –C H₃ |

| sec-Butyl | C4 (α-Me) | 21.2 | –C H₃ |

Conclusion

The spectroscopic characterization of sec-butyl-n-butylmagnesium requires precise control over its chemical environment. By deliberately replacing the native hydrocarbon solvent with THF- d8 , researchers can break the quadrupolar-broadened aggregates and observe the highly shielded alpha-nuclei characteristic of the Mg-C bond. Understanding the underlying Schlenk equilibrium not only ensures accurate spectral interpretation but also empowers chemists to predict the reagent's behavior in complex transmetalation and cross-coupling workflows.

References

-

Khalilov, L. M., et al. "13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science 37.3 (1988): 458-461. 4

-

Hevia, Eva, and Leonie J. Bole. "Using NMR to uncover a new Schlenk equilibrium." Wiley Analytical Science (2021). 1

-

Kamienski, Conrad W., and Jerome F. Eastham. "Preparation and properties of di-sec-butylmagnesium." The Journal of Organic Chemistry 34.4 (1969): 1116-1121. 3

-

"Product Subclass 10: Alkyl Grignard Reagents." Science of Synthesis Knowledge Updates 2011/1, Thieme E-Books. 2

Sources

The Reactivity Profile of Dialkylmagnesium Compounds with Electrophilic Substrates: A Mechanistic and Practical Guide

Executive Summary

Organomagnesium chemistry is foundational to carbon-carbon bond formation in modern drug development and materials science. While Grignard reagents ( RMgX ) are ubiquitous, their reactivity is often compromised by the presence of magnesium halides ( MgX2 ), which act as Lewis acids that can trigger undesired side reactions such as reduction, enolization, or substrate rearrangement.

Dialkylmagnesium compounds ( R2Mg ) offer a powerful alternative. By eliminating the halide component, R2Mg reagents exhibit a distinctly different reactivity profile characterized by enhanced nucleophilicity, reduced Lewis acidity, and superior chemoselectivity when reacting with complex electrophilic substrates. This whitepaper dissects the mechanistic causality behind R2Mg reactivity, provides quantitative comparisons against standard Grignard reagents, and establishes self-validating experimental protocols for their application.

The Schlenk Equilibrium and Reagent Composition

To understand the reactivity of dialkylmagnesium, one must first isolate it from the , the dynamic process governing organomagnesium species in ethereal solvents.

Standard Grignard reagents exist as a complex mixture of RMgX , R2Mg , and MgX2 . Because MgX2 is a strong Lewis acid, it coordinates with electrophiles (like carbonyl oxygens), altering the transition state of the nucleophilic attack. To access the pure R2Mg reactivity profile, the Schlenk equilibrium must be artificially driven to the right. This is achieved via the dioxane precipitation method . 1,4-Dioxane acts as a bidentate ligand, forming a highly insoluble polymeric complex with MgX2 , effectively removing it from the solution and leaving pure R2Mg in the supernatant.

Shifting the Schlenk equilibrium using 1,4-dioxane to isolate pure dialkylmagnesium.

Mechanistic Paradigm: Carbonyl Addition Kinetics

The addition of R2Mg to electrophilic substrates like ketones proceeds via a fundamentally different kinetic pathway than that of monomeric RMgX . As established by, the reaction of dialkylmagnesium with ketones is first-order in ketone and involves a pre-equilibrium complexation step.

The Causality of Complexation: Because R2Mg lacks the bulky, highly associated halide network of a Grignard reagent, it rapidly forms a 1:1 donor-acceptor complex with the carbonyl oxygen. The rate-determining step is the subsequent intramolecular alkyl transfer via a tightly ordered, 4-centered transition state. This compact transition state is highly sensitive to the steric environment but avoids the 6-membered cyclic transition state required for β -hydride transfer (reduction), which is often forced upon bulkier Grignard clusters.

Mechanistic pathway of dialkylmagnesium addition to ketones via a pre-equilibrium complex.

Reactivity Profile Across Electrophilic Substrates

Sterically Hindered Ketones (Addition vs. Reduction)

When reacting with sterically hindered, enolizable ketones (e.g., diisopropyl ketone), standard Grignard reagents containing β -hydrogens (like propylmagnesium bromide) predominantly yield reduction and enolization byproducts. The Lewis acidic MgX2 increases the α -proton acidity (driving enolization) and sterically blocks the carbonyl carbon, forcing the system into a 6-membered transition state that transfers a β -hydride (reduction).

Conversely, R2Mg reagents, stripped of MgX2 , dramatically favor direct 1,2-addition. The absence of the halide reduces the steric bulk of the nucleophile and lowers the Lewis acidity of the complex, suppressing both enolization and reduction pathways .

Table 1: Quantitative Reactivity Comparison with Diisopropyl Ketone

| Reagent Type | Specific Reagent | Normal Addition (%) | Reduction (%) | Enolization (%) |

| Grignard | n -Propylmagnesium Bromide | ~ 30.0 | ~ 63.0 | ~ 3.0 |

| Dialkylmagnesium | Di- n -propylmagnesium | > 70.0 | < 20.0 | < 5.0 |

Note: Data synthesized from comparative organometallic studies highlighting the suppression of β -hydride transfer in halide-free systems.

Epoxides (Direct Ring Opening vs. Rearrangement)

The reactivity of R2Mg with epoxides perfectly illustrates the impact of removing Lewis acidic halides. When a standard Grignard reagent reacts with an epoxide (e.g., cyclohexene oxide), the MgX2 component acts as a Lewis acid to cleave the C-O bond, generating a carbocation that undergoes a Meinwald rearrangement (hydride shift) to form an aldehyde. The Grignard then attacks the aldehyde, yielding a rearranged alcohol.

Pure R2Mg lacks the Lewis acidity required to trigger this rearrangement. Instead, it acts as a pure nucleophile, directly attacking the less hindered carbon of the epoxide via an SN2 mechanism to yield the expected trans-2-alkylcycloalkanol .

Stereoretentive Cross-Coupling and Amination

Recent advancements in drug development rely heavily on chiral organometallics. Dialkylmagnesium reagents exhibit remarkable configurational stability compared to their Grignard counterparts. Chiral secondary mixed alkylmagnesium reagents can be generated and trapped with electrophiles (such as non-enolizable ketones, isocyanates, or amination reagents) with near-perfect retention of stereochemistry (up to 99% ee), enabling the rapid synthesis of α -chiral tertiary alcohols and amines .

Experimental Protocols: Self-Validating Systems

To ensure high fidelity in drug development workflows, the following protocols integrate causality-driven steps and self-validating analytical checks.

Protocol 1: Synthesis of Halide-Free Dialkylmagnesium

Objective: Shift the Schlenk equilibrium to produce pure R2Mg via dioxane precipitation.

-

Grignard Preparation & Titration: Prepare the standard Grignard reagent ( RMgX ) in anhydrous diethyl ether (THF is avoided as it increases the solubility of the dioxane-halide complex). Titrate the solution using salicylaldehyde phenylhydrazone to determine the exact molarity.

-

Dioxane Addition: Cool the Grignard solution to 0 °C. Under vigorous stirring, add 1.05 equivalents of anhydrous 1,4-dioxane dropwise.

-

Causality: Dioxane acts as a bidentate ligand, bridging magnesium centers to form the insoluble MgX2⋅(Dioxane)2 polymer. The slight excess ensures complete precipitation.

-

-

Isolation via Centrifugation: Stir for 30 minutes, then transfer the suspension to Schlenk centrifuge tubes under argon. Centrifuge at 3000 rpm for 15 minutes.

-

Causality: The precipitate is highly gelatinous. Attempting to filter this through a Schlenk frit often leads to clogging and prolonged exposure to trace moisture. Centrifugation cleanly separates the supernatant.

-

-

Self-Validation (Halide Test): Transfer the clear supernatant ( R2Mg ) to a fresh Schlenk flask. Quench a 0.5 mL aliquot in dilute HNO3 and add a few drops of AgNO3 solution. The absence of a white AgX precipitate self-validates the complete removal of magnesium halides.

Protocol 2: Electrophilic Trapping with a Hindered Ketone

Objective: Maximize 1,2-addition and suppress reduction/enolization.

-

Substrate Preparation: Dissolve the hindered ketone (1.0 equiv) in anhydrous diethyl ether (0.2 M) under argon and cool to -78 °C.

-

Reagent Addition: Add the titrated R2Mg solution (1.2 equiv) dropwise over 15 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

-

Causality: Cryogenic temperatures severely restrict the thermal energy available for the higher-activation-energy β -hydride elimination (reduction) and proton transfer (enolization) pathways, locking the trajectory into the 4-centered 1,2-addition.

-

-

In-Process Validation: After 1 hour, withdraw a 0.1 mL aliquot, quench in saturated aqueous NH4Cl , extract with EtOAc, and analyze via GC/MS. The complete disappearance of the ketone molecular ion peak self-validates reaction completion.

-

Quench and Workup: Slowly add saturated aqueous NH4Cl at -78 °C, then warm to room temperature. Extract the aqueous layer with diethyl ether, dry over MgSO4 , and concentrate in vacuo to yield the tertiary alcohol.

References

-

Laemmle, J., Ashby, E. C., & Neumann, H. M. "Organometallic reaction mechanisms. V. Mechanism of dialkylmagnesium addition to ketones." Journal of the American Chemical Society, 1971. URL:[Link] [1]

-

Cowan, D. O., & Mosher, H. S. "Comparison of the reactions of Grignard reagents and dialkylmagnesium compounds in addition, reduction, and enolization reactions." The Journal of Organic Chemistry, 1962. URL:[Link] [2]

-

Reusch, W. "Main Group Organometallic Compounds." Virtual Textbook of Organic Chemistry, Michigan State University. URL:[Link] [3]

-

Hammann, J. M., et al. "General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations." Chemical Science, 2021. URL:[Link] [4]

Unlocking Catalytic Efficacy: The Mechanism of Action of n-Butyl-sec-butylmagnesium in Organometallic Synthesis

Executive Summary

Magnesium, butyl(1-methylpropyl)- (CAS 39881-32-8), universally recognized in the field as n-butyl-sec-butylmagnesium (BsBMg) , is a highly specialized dialkylmagnesium compound. As a Senior Application Scientist, I have observed that the choice of dialkylmagnesium precursor is often treated as a trivial solvent-matching exercise. However, the unique structural asymmetry of BsBMg—combining a linear n-butyl chain with an α-branched sec-butyl group—fundamentally alters its solution-state thermodynamics, making it a superior, self-modifying precursor for single-site Ring-Opening Polymerization (ROP) catalysts and high-performance Ziegler-Natta supports[1].

This whitepaper dissects the causal mechanisms behind BsBMg’s reactivity, providing researchers with the theoretical grounding and self-validating protocols necessary to leverage this compound in advanced organometallic catalysis.

Structural Dynamics and Solution-State Thermodynamics

In non-donating hydrocarbon solvents (such as hexane or heptane), standard dialkylmagnesium compounds (e.g., di-n-butylmagnesium) exhibit a strong thermodynamic drive to form highly viscous, polymeric chain structures. This agglomeration is driven by electron-deficient, multi-center Mg-C-Mg bridge bonds[1].

The Causality of Low Viscosity: The integration of the sec-butyl group in BsBMg acts as an internal structural disruptor. The steric bulk of the methyl branch adjacent to the magnesium-carbon bond thermodynamically destabilizes extensive polymeric agglomeration. Instead of forming infinite chains, BsBMg favors lower-order oligomers or solvated dimers[2]. Consequently, BsBMg exhibits a remarkably low macroscopic viscosity (approximately 2.4 mPa·s at a 4.32 wt% Mg concentration) without the need for aluminum alkyl modifiers[1]. This low viscosity is critical; it ensures homogeneous reaction kinetics and prevents localized concentration gradients during the highly exothermic synthesis of catalyst supports.

Structural logic of BsBMg preventing polymeric agglomeration to maintain low viscosity.

Mechanism of Action in Catalyst Synthesis: The Stepwise Protonolysis Pathway

BsBMg is the premier starting material for the synthesis of well-defined, mononuclear magnesium bis(alkoxide) complexes. These complexes are highly active single-site catalysts for the ROP of lactides and the Ring-Opening Copolymerization (ROCOP) of epoxides with cyclic anhydrides[3],[4].

Causality in Ligand Substitution: The synthesis of these catalysts relies on the precise protonolysis of the alkyl groups by bulky alcohols (e.g., di-tert-butylphenylmethanol or adamantyl derivatives). The mechanism is strictly governed by steric differentiation between the two alkyl groups on the magnesium center[3],:

-

Primary Cleavage (Kinetic Control): The less sterically encumbered n-butyl group is protonated first. This rapid reaction releases butane gas and forms a stable half-alkoxide intermediate, Mg(OR)(sec-Bu)(THF)₂[3].

-

Secondary Cleavage (Thermodynamic Control): The addition of a second equivalent of the bulky alcohol forces the protonolysis of the more sterically hindered sec-butyl group. This slower step yields the highly active, well-defined mononuclear catalyst Mg(OR)₂(THF)₂[4].

This sequential, stepwise mechanism prevents the formation of inactive, uncontrolled multi-nuclear magnesium clusters, ensuring the generation of the discrete single-site catalysts required for living polymerization.

Stepwise protonolysis of BsBMg yielding mononuclear single-site magnesium catalysts.

Application in Ziegler-Natta Catalysis and Nanomaterial Synthesis

Beyond ROP, BsBMg is pivotal in the generation of anhydrous magnesium chloride (MgCl₂) supports for Ziegler-Natta catalysts[2]. The reaction of BsBMg with chlorinating agents precipitates MgCl₂. Because BsBMg does not heavily agglomerate, the precipitation kinetics can be tightly controlled, directly dictating the specific morphology, porosity, and active surface area of the resulting MgCl₂ support[1].

Furthermore, BsBMg's high reactivity and clean decomposition profile make it an excellent precursor for advanced nanomaterials. For instance, reacting BsBMg with nickelocene (NiCp₂) yields highly dispersed Mg₂Ni nanoparticles (under 5 nm) composited with carbon nanofibers, which demonstrate exceptional hydrogen storage capabilities (up to 2.7 wt% hydrogen uptake)[5].

Quantitative Data: Comparative Efficacy

To understand why BsBMg is selected over other commercial dialkylmagnesiums, we must compare their physicochemical properties. While BsBMg requires a more complex synthesis route (via sec-butyllithium) making it more expensive[1], its performance in precision catalysis is unmatched.

| Compound | Alkyl Groups | Viscosity (mPa·s) | Synthesis Route | Primary Application |

| BsBMg | n-butyl, sec-butyl | ~2.4 (Low) | via sec-butyllithium | Precision ROP Catalysts, Specialty MgCl₂ supports, Nanoparticles |

| BEM | n-butyl, ethyl | High (requires Al modifier) | Mg + Alkyl Halides | Standard Ziegler-Natta supports |

| BOMAG | n-butyl, octyl | Moderate | Mg + Alkyl Halides | Standard Ziegler-Natta supports |

Table 1: Physicochemical and Application Comparison of Industrial Dialkylmagnesiums[2],[1].

Self-Validating Experimental Protocols

The following protocols are designed with built-in self-validation checkpoints, ensuring that researchers can verify the integrity of the reaction at each step without immediately resorting to complex ex-situ characterization.

Protocol 1: Synthesis of Mononuclear Mg(OCAdtBuPh)₂(THF)₂ Catalyst

Objective: Synthesize a C2-symmetric homochiral diastereomer catalyst from BsBMg[4].

-

Preparation: In an argon-filled glovebox, dissolve 2.0 equivalents of the racemic bulky alcohol 1-adamantyl-tert-butylphenylmethanol (HOCAdtBuPh) in anhydrous THF.

-

Controlled Addition: Cool the solution to -30 °C. Slowly add 1.0 equivalent of BsBMg (0.7 M solution in hexane) dropwise[6].

-

Self-Validation Checkpoint 1 (Visual Kinetics): Observe the reaction mixture. The immediate evolution of butane gas bubbles confirms the primary cleavage of the n-butyl group. The cessation of vigorous bubbling indicates the formation of the half-alkoxide intermediate.

-

Thermal Maturation: Allow the mixture to slowly warm to room temperature and stir for 12 hours to force the secondary cleavage of the sterically hindered sec-butyl group.

-

Self-Validation Checkpoint 2 (Solubility): A completely transparent solution confirms the complete consumption of the alkyl groups. If turbidity persists, unreacted polymeric magnesium species remain, indicating moisture contamination or incomplete reaction.

-

Isolation: Evaporate the solvent under vacuum and recrystallize the crude product from dichloromethane to yield colorless crystals of the active catalyst.

Protocol 2: Ring-Opening Copolymerization (ROCOP) of Propylene Oxide and Maleic Anhydride

Objective: Utilize the synthesized single-site catalyst for precision copolymerization[4].

-

Setup: In a Schlenk flask under inert atmosphere, combine the synthesized Mg(OCAdtBuPh)₂(THF)₂ catalyst, maleic anhydride (MA), and propylene oxide (PO) in a 1:100:100 molar ratio.

-

Solvation: Add anhydrous toluene to achieve a monomer concentration of 1.0 M.

-

Polymerization: Heat the sealed flask to 100 °C and stir continuously for 22 hours.

-

Self-Validation Checkpoint (NMR Verification): Quench the reaction and analyze the crude mixture via ¹H NMR. The absolute disappearance of the maleic anhydride alkene protons (δ 7.0 ppm) and the emergence of broad poly(propylene maleate) backbone resonances validate successful, controlled conversion without unwanted transesterification side-reactions[3].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. High-load Mg2Ni nanoparticle-carbon nanofiber composites for hydrogen storage - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Butyl(1-methylpropyl)magnesium Sigma-Aldrich [sigmaaldrich.com]

crystallographic characterization of n-butyl-sec-butylmagnesium coordination complexes

Crystallographic Characterization of n -Butyl- sec -butylmagnesium Coordination Complexes: A Structural and Mechanistic Guide

Executive Summary

For researchers and drug development professionals designing biodegradable polymers (e.g., polylactide for drug-eluting platforms), the synthesis of highly controlled, well-defined main-group catalysts is paramount. n -Butyl- sec -butylmagnesium ( n Bu s BuMg) serves as a premier organometallic precursor for these catalysts. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for the synthesis, isolation, and crystallographic characterization of n Bu s BuMg-derived coordination complexes.

Mechanistic Principles: Steric Differentiation and Ligand Exchange

Unlike symmetric dialkylmagnesiums (such as dimethylmagnesium), which frequently aggregate into insoluble polymeric networks via multi-center, two-electron (3c-2e) bridging bonds, the mixed n Bu s BuMg system remains a liquid at room temperature and exhibits high solubility in aliphatic hydrocarbons 1. This solubility profile makes it an ideal starting material for synthesizing low-coordinate, highly reactive magnesium complexes 2.

The core causality governing n Bu s BuMg reactivity lies in the distinct steric profiles of its two alkyl groups. The primary n -butyl group is sterically accessible, whereas the secondary sec -butyl group provides significant steric shielding around the Mg(II) center 3. When reacted with protic ligands—such as bulky alcohols (HOR) or amines—protonolysis occurs in a highly selective, stepwise manner. The less hindered n -butyl group is cleaved first, releasing butane gas and forming a kinetically trapped heteroleptic intermediate, such as Mg(OR)( sec -Bu)(THF) 2 3. The steric bulk of the incoming ligand and the remaining sec -butyl group temporarily blocks further substitution, preventing unwanted side reactions like ether cleavage 4. Addition of a second equivalent of the ligand eventually overcomes this barrier, releasing isobutane and yielding the homoleptic complex 3.

Fig 1. Stepwise protonolysis pathway of n-butyl-sec-butylmagnesium with bulky alcohols.

Structural Data & Crystallographic Trends

The solid-state geometry of magnesium coordination complexes is dictated by the steric demands of the ligands and the presence of Lewis bases (e.g., THF, TMEDA, 1,4-dioxane). Crystallographic studies reveal a clear structure-property relationship regarding Mg–C bond lengths: primary alkyl groups exhibit shorter, stronger Mg–C bonds compared to secondary and tertiary alkyls [[1]](). When bulky alkoxides are employed, the resulting mononuclear complexes typically adopt a distorted tetrahedral geometry with narrow THF–Mg–THF angles (approx. 90°) and wide O–Mg–O alkoxide angles (approx. 127–130°) 3, 5.

Table 1: Crystallographic Metrics for Magnesium Coordination Complexes

| Complex Type | Ligand Environment | Avg Mg–C Bond (Å) | Avg Mg–O/N Bond (Å) | Solid-State Geometry |

| Dialkylmagnesium (Primary) | 1,4-Dioxane | 2.13 – 2.15 | 2.06 – 2.08 | 1D Coordination Polymer |

| Dialkylmagnesium (Secondary) | 1,4-Dioxane | 2.14 – 2.16 | 2.07 – 2.09 | 1D Coordination Polymer |

| Dialkylmagnesium (Tertiary) | 1,4-Dioxane | 2.16 – 2.18 | 2.08 – 2.09 | Discrete Monomer |

| Bis(alkoxide) | THF / Bulky Alkoxide | N/A | 1.82 (Alkoxide), 2.04 (THF) | Distorted Tetrahedral |

| Bis(amide) | TMEDA / Silylamide | N/A | 2.10 (Amide) | Distorted Tetrahedral |

Data aggregated from primary crystallographic literature3, 1, 6.

Experimental Workflow: Synthesis of Mg(OR) 2 (THF) 2

To isolate X-ray quality crystals of a bulky magnesium bis(alkoxide) complex, rigorous air-free Schlenk and glovebox techniques are required.

Self-Validating Mechanism: The stoichiometric progression of this reaction is volumetrically self-evident; the cessation of alkane gas bubbling indicates complete consumption of the respective alkyl group. Furthermore, the transition from a potentially turbid mixture to a pristine, optically clear solution confirms the formation of the fully soluble mononuclear complex.

-

Preparation: Inside an argon-filled glovebox, dissolve 2.0 equivalents of a sterically demanding alcohol (e.g., di-tert-butylphenylmethanol) in anhydrous THF [[3]]().

-

Controlled Addition: Transfer the flask to a Schlenk line and cool the solution to 0 °C using an external cryostat. Dropwise, add 1.0 equivalent of n Bu s BuMg (0.7 M in hexane) 4, 3.

-

Causality: Cooling mitigates the highly exothermic nature of the initial protonolysis, preventing localized thermal decomposition of the organomagnesium precursor and suppressing unwanted side reactions.

-

-

Intermediate Formation: Observe the evolution of butane gas, signaling the cleavage of the n -butyl group and the formation of the heteroleptic Mg(OR)( sec -Bu)(THF) 2 intermediate 3.

-

Thermal Driving: Allow the reaction to warm to room temperature and stir for 12 hours. The added thermal energy is required to overcome the steric barrier and drive the cleavage of the more hindered sec -butyl group 3.

-

Crystallization: Concentrate the solution in vacuo to remove hexane and excess THF. Layer with anhydrous diethyl ether or pentane, and store at -30 °C to yield X-ray quality single crystals 5.

Crystallographic Characterization Protocol

Organomagnesium crystals are acutely sensitive to moisture and oxygen. Exposure to ambient air causes immediate hydrolysis of the highly polarized Mg–C or Mg–O bonds, destroying the single-crystal domain and resulting in amorphous magnesium hydroxide/oxide powders.

Self-Validating Mechanism: Successful preservation of the crystal is validated during the initial unit cell screening on the diffractometer; sharp, well-defined diffraction spots at high resolution (> 0.8 Å) confirm that the internal crystalline lattice has not been compromised by oxidation or solvent loss.

-

Crystal Selection: Inside the glovebox, submerge the crystals in a drop of degassed perfluoropolyether oil (e.g., Fomblin Y) 6.

-

Causality: The oil provides a robust, chemically inert hydrophobic barrier that protects the crystal from atmospheric moisture during the brief transit to the diffractometer.

-

-

Mounting: Using a MiTeGen loop or a fine glass fiber, scoop a single, optically clear crystal coated in the oil.

-

Flash Cooling: Rapidly transfer the loop to the diffractometer goniometer and place it directly into a 100 K nitrogen cold stream.

-

Causality: Flash cooling induces an immediate glass transition in the perfluoropolyether oil, rigidly fixing the crystal in place. Simultaneously, it minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances high-angle diffraction intensity and overall data quality [[6]]().

-

-

Data Collection & Solution: Collect intensity data using graphite-monochromated Mo Kα (λ = 0.71073 Å) radiation. Solve the structure using direct methods (e.g., SHELXT) and refine by full-matrix least-squares on F2 (SHELXL) 1, 6.

Fig 2. Standard crystallographic workflow for isolating air-sensitive organomagnesium complexes.

References

- Source: d-nb.

- Title: Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones...

- Title: Synthesis of Mononuclear Magnesium Bis(alkoxide)

- Title: Structure–Solubility Relationship of 1,4‐Dioxane Complexes of Di(hydrocarbyl)

- Title: The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide)

- Source: acs.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to n-Butyl-sec-butylmagnesium Solutions: Density, Molarity, and Rheological Dynamics

Magnesium, butyl(1-methylpropyl)- (CAS: 39881-32-8), universally known in industrial organometallic chemistry as n-butyl-sec-butylmagnesium, is a highly specialized, asymmetric dialkylmagnesium compound. Unlike symmetric linear dialkylmagnesiums, this branched variant offers unique physicochemical properties that make it an invaluable precursor in Ziegler-Natta catalyst synthesis and advanced pharmaceutical drug development[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we deconstruct the causality behind its physical properties, the mechanistic reasons for its unique rheology, and the self-validating protocols required to handle commercial solutions safely and accurately.

Physicochemical Profiling: Density and Molarity

Commercial solutions of n-butyl-sec-butylmagnesium are predominantly supplied at a molar concentration of 0.7 M in hydrocarbon solvents , most notably n-hexane[2].

The Mass-Balance Causality

Understanding the relationship between molarity and density is critical for precision dosing in continuous-flow reactor systems.

-

Density : The density of a standard 0.7 M solution in hexane is precisely 0.749 g/mL at 20 °C [2].

-

Molarity vs. Mass Fraction : At 0.7 M, the solution contains approximately 96.97 grams of the active magnesium compound (Molecular Weight: 138.53 g/mol ) per liter[2].

Expert Insight: Given the bulk density of 749 g/L, the solvent mass is approximately 652 g. Using the baseline density of anhydrous hexane (0.659 g/mL), this equates to ~989 mL of hexane per liter of solution. The minimal partial molar volume expansion (~11 mL) confirms that the asymmetric alkyl chains interchelate efficiently with the linear hexane solvent network. This prevents the void-space expansion typically seen in highly aggregated polymeric organometallics.

Mechanistic Insights into Viscosity and Aggregation

In non-donating solvents (like heptane or hexane), standard dialkylmagnesium compounds typically form extensive polymeric chains via two-center, three-electron (or 3-center 2-electron) Mg-C-Mg bridging bonds[3]. This oligomerization leads to exponentially high viscosities, which severely hampers industrial processability[1]. For instance, symmetric variants like butyl octyl magnesium (BOMAG) and butyl ethyl magnesium (BEM) require the addition of aluminum alkyls or heterocumulenes to disrupt these chains and lower viscosity[1].

However, n-butyl-sec-butylmagnesium inherently bypasses this limitation. The steric bulk and asymmetry introduced by the 1-methylpropyl (sec-butyl) moiety sterically hinder the formation of stable polymeric aggregates[1].

Result : The viscosity of n-butyl-sec-butylmagnesium in hexane is remarkably low—recorded at approximately 2.4 mPa·s —without the need for any viscosity-reducing modifiers[4]. While its synthesis via sec-butyllithium makes it more expensive than symmetric analogs, this self-contained fluidity is a massive advantage in precision dosing[1].

Logical relationship between dialkylmagnesium structure, aggregation, and resulting viscosity.

Experimental Workflows: Validation and Handling

To ensure the trustworthiness of the commercial solution, researchers must validate the molar concentration and density upon receipt. Organomagnesiums degrade rapidly upon exposure to trace moisture, altering both density and active molarity.

Protocol A: Density Verification via Schlenk Pycnometry

Causality: Standard hydrometers expose the solution to ambient humidity, causing instant degradation. Closed-system pycnometry is mandatory.

-

Preparation : Dry a 10 mL glass pycnometer in an oven at 120 °C overnight. Transfer to a nitrogen-filled glovebox.

-

Calibration : Weigh the empty pycnometer. Fill with anhydrous hexane to calibrate the exact volume.

-

Measurement : Equilibrate the n-butyl-sec-butylmagnesium solution to 20 °C. Fill the pycnometer with the solution, cap, and weigh.

-

Calculation : Compute density ($ \rho = m/V $). A result of 0.749 ± 0.005 g/mL confirms solvent integrity[2].

Self-Validation Check : Before measuring the organomagnesium solution, validate the pycnometer using pure anhydrous hexane. A deviation from 0.659 g/mL indicates moisture contamination or temperature drift, invalidating the subsequent measurement.

Protocol B: Molar Concentration Titration (Gilman Adaptation)

Causality: sec-butanol is used instead of water because it provides a rapid, stoichiometric reaction without forming insoluble, light-scattering magnesium hydroxide gels that obscure the endpoint.

Step-by-step experimental workflow for the titration of n-butyl-sec-butylmagnesium solutions.

-

Setup : Under an argon atmosphere, transfer a 1.00 mL aliquot of the 0.7 M n-butyl-sec-butylmagnesium solution into a dry Schlenk flask containing 10 mL of anhydrous toluene.

-

Indicator : Add 2-3 mg of 1,10-phenanthroline. The solution will turn deep purple/red due to the formation of a charge-transfer complex with the alkylmagnesium.

-

Titration : Titrate dropwise with a standardized 1.0 M solution of sec-butanol in xylene.

-

Endpoint : The endpoint is reached when the solution transitions sharply from purple to colorless.

Self-Validation Check : Perform a blank titration using only anhydrous toluene and 1,10-phenanthroline. If the indicator turns pink before adding the magnesium alkyl, the solvent is contaminated with electrophiles or moisture, and the batch must be rejected.

Quantitative Data Summary